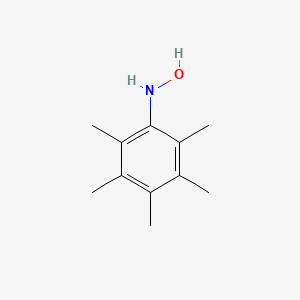
N-Hydroxy-2,3,4,5,6-pentamethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2,3,4,5,6-pentamethylaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the amino group is substituted with a hydroxy group and the benzene ring is fully methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,3,4,5,6-pentamethylaniline typically involves the nitration of 2,3,4,5,6-pentamethylaniline followed by reduction. The nitration process introduces a nitro group, which is then reduced to a hydroxylamine group. Common reagents used in these steps include nitric acid for nitration and reducing agents like lithium aluminum hydride for the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,3,4,5,6-pentamethylaniline undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methylated benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,3,4,5,6-pentamethylaniline.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Hydroxy-2,3,4,5,6-pentamethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-2,3,4,5,6-pentamethylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include oxidative stress responses and modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentamethylaniline: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
N-Hydroxy-2,4,6-trimethylaniline: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
N-Hydroxy-2,3,4,5,6-pentamethylaniline is unique due to its fully methylated benzene ring combined with a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
184956-90-9 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentamethylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-6-7(2)9(4)11(12-13)10(5)8(6)3/h12-13H,1-5H3 |
InChI Key |
PSEHDTIOKYCHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
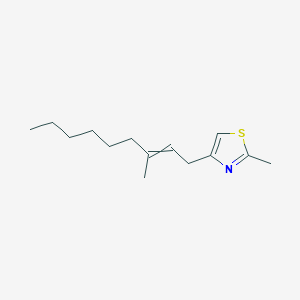
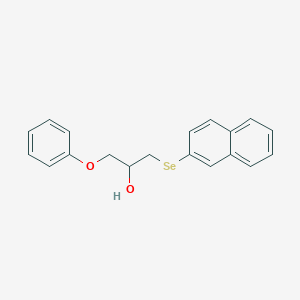
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

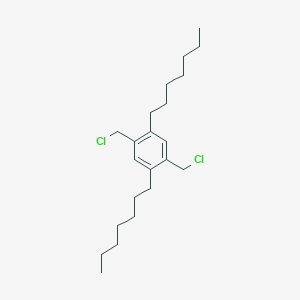

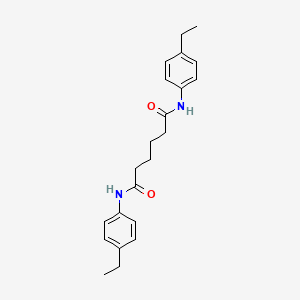
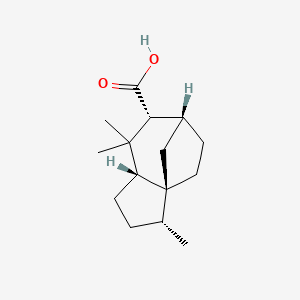

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
